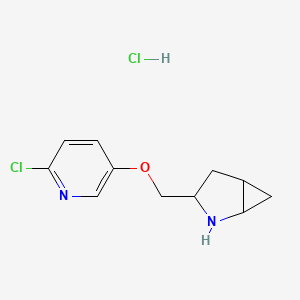
Suvn911;suvn 911
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ropanicant, also known as SUVN-911, is a novel compound that acts as an antagonist of the alpha-4 beta-2 nicotinic acetylcholine receptor. This compound is being developed for the treatment of major depressive disorders. It has shown promising results in preclinical studies, demonstrating antidepressant-like properties without causing cognitive dulling or sexual dysfunction .
准备方法
The synthesis of Ropanicant involves several steps, starting with the preparation of the core structure, 3-(6-chloropyridine-3-yloxymethyl)-2-azabicyclo[3.1.0]hexane hydrochloride. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of 6-chloropyridine with a suitable azabicyclo compound under specific conditions.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired pharmacological properties.
Purification and isolation: The final compound is purified using techniques such as crystallization or chromatography to obtain a high-purity product.
化学反应分析
Ropanicant undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Ropanicant has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions of alpha-4 beta-2 nicotinic acetylcholine receptors.
Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.
Medicine: It is being developed as a potential treatment for major depressive disorders, with preclinical studies showing promising results.
作用机制
Ropanicant exerts its effects by selectively binding to the alpha-4 beta-2 nicotinic acetylcholine receptors. This binding inhibits the receptor’s activity, leading to an increase in serotonin and brain-derived neurotrophic factor levels. The compound also reduces the activity of ionized calcium-binding adaptor molecule 1, which is associated with neuroinflammation. These combined effects contribute to its antidepressant properties .
相似化合物的比较
Ropanicant is unique compared to other similar compounds due to its selective binding to the alpha-4 beta-2 nicotinic acetylcholine receptors and its rapid onset of action without causing cognitive dulling or sexual dysfunction. Similar compounds include:
TC-5214: Another alpha-4 beta-2 nicotinic acetylcholine receptor antagonist, but with different pharmacological properties.
Methyllycaconitine: A non-selective nicotinic acetylcholine receptor antagonist with broader effects on various receptor subtypes.
属性
分子式 |
C11H14Cl2N2O |
|---|---|
分子量 |
261.14 g/mol |
IUPAC 名称 |
3-[(6-chloropyridin-3-yl)oxymethyl]-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C11H13ClN2O.ClH/c12-11-2-1-9(5-13-11)15-6-8-3-7-4-10(7)14-8;/h1-2,5,7-8,10,14H,3-4,6H2;1H |
InChI 键 |
VZIQKVIAFWXNFL-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC2NC1COC3=CN=C(C=C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-[2-(4-Methylphenyl)ethynyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12305588.png)
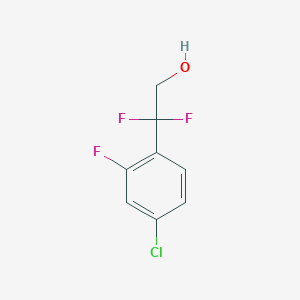

![tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate](/img/structure/B12305603.png)
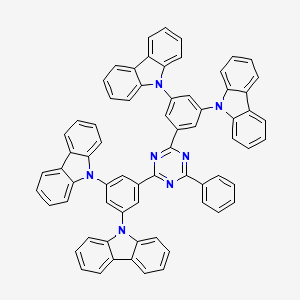
![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)

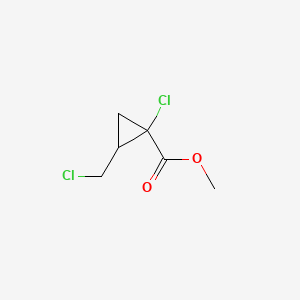

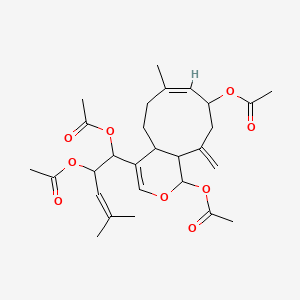
![[4-[3,7-Diphenyl-5-[4-(phosphonatomethyl)phenyl]-1,5,3,7-diazadiphosphocane-3,7-diium-1-yl]phenyl]methyl-dioxido-oxo-lambda5-phosphane;hydron;nickel(2+);trihydrobromide](/img/structure/B12305661.png)


![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)
